
N-(Pyrimidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyrimidin-4-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks of DNA and RNA, making them critical endogenous components of the human body . The benzenesulfonamide group is known for its presence in various pharmaceutical agents, contributing to the compound’s potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-4-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the reaction of pyrimidine-4-amine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Bases: Pyridine, triethylamine, or sodium hydroxide are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring may yield pyrimidine N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
N-(Pyrimidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N-(Pyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: A sulfonamide antibiotic with a similar structure but different therapeutic applications.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for treating bacterial infections.
N-(Pyrimidin-2-yl)benzenesulfonamide: A closely related compound with the pyrimidine ring attached at a different position.
Uniqueness
N-(Pyrimidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness allows it to serve as a versatile scaffold for the development of new therapeutic agents and research tools .
Propriétés
Numéro CAS |
82205-97-8 |
|---|---|
Formule moléculaire |
C10H9N3O2S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,9-4-2-1-3-5-9)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |
Clé InChI |
KPWVGGNPTKQPST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



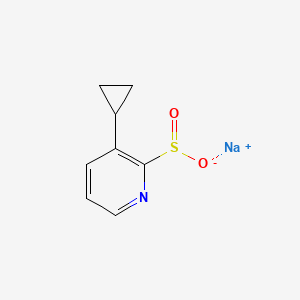
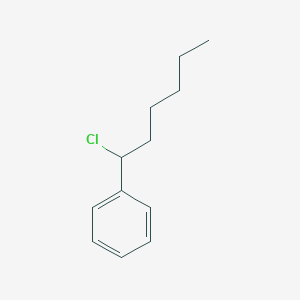

![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)


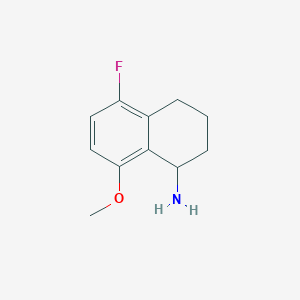
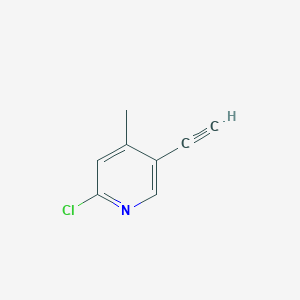
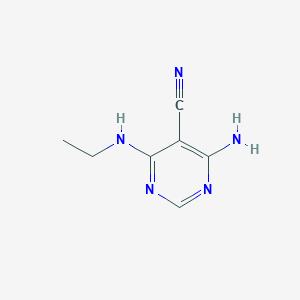

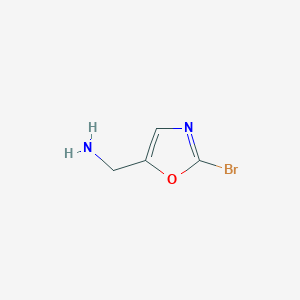
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

